molecular formula C9H7N3O3S B14411731 (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone CAS No. 85869-05-2

(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone

Cat. No.: B14411731
CAS No.: 85869-05-2
M. Wt: 237.24 g/mol
InChI Key: GLSJDPBJLQGKAN-UHFFFAOYSA-N
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Description

(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is a compound that features a unique combination of imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials

Preparation Methods

The synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-nitroimidazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes would be scaled up for larger-scale production. The use of continuous flow reactors and other advanced techniques could potentially improve the efficiency and yield of the synthesis.

Chemical Reactions Analysis

(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antibacterial and anticancer effects .

Comparison with Similar Compounds

(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:

    Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections.

    Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole.

    Omeprazole: A proton pump inhibitor that contains an imidazole ring and is used to treat acid-related disorders.

Properties

CAS No.

85869-05-2

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H7N3O3S/c1-11-7(12(14)15)5-10-9(11)8(13)6-3-2-4-16-6/h2-5H,1H3

InChI Key

GLSJDPBJLQGKAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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